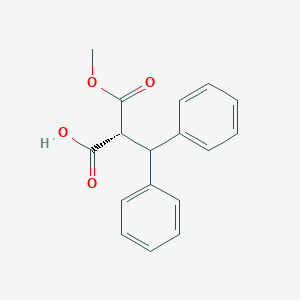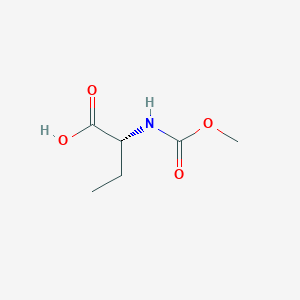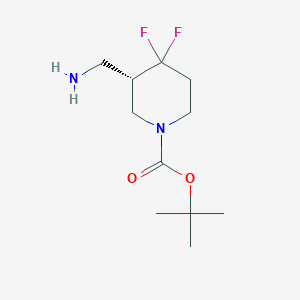
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound that features a tert-butyl ester group, an aminomethyl group, and two fluorine atoms attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Aminomethylation: The aminomethyl group can be introduced through reductive amination or other suitable methods.
tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biocatalysis: The compound’s unique structure makes it a potential candidate for biocatalytic processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can act as a nucleophile, participating in various biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3S)-3-(aminomethyl)-4-fluoropiperidine-1-carboxylate: Similar structure but with only one fluorine atom.
tert-Butyl (3S)-3-(aminomethyl)-piperidine-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its reactivity and interactions compared to similar compounds. The difluoromethyl group provides enhanced stability and potential for specific interactions in biological systems .
Eigenschaften
Molekularformel |
C11H20F2N2O2 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
BGZSTQMQTTUBPO-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC([C@H](C1)CN)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
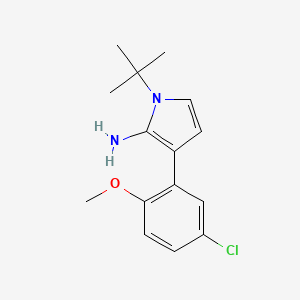

![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)
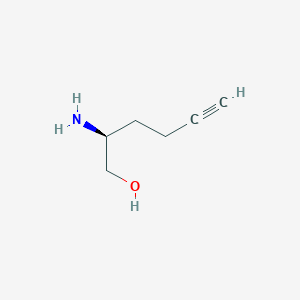

![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15051686.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)

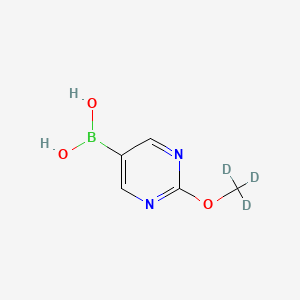
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)
